

Technical Guide: Physicochemical Properties and Biological Significance of 5-Ethyl-4-phenylthiazole

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Compound of Interest		
Compound Name:	Thiazole, 5-ethyl-4-phenyl-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthetic approaches, and biological relevance of the thiazole derivative, 5-ethyl-4-phenylthiazole. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Molecular Data

The fundamental physicochemical properties of 5-ethyl-4-phenylthiazole are summarized in the table below. As an isomer of 5-ethyl-2-phenylthiazole, it shares the same molecular formula and consequently, the same molecular weight.

Parameter	Value	Reference
Molecular Formula	C11H11NS	[1]
Molecular Weight	189.28 g/mol	[1]

Synthetic Methodologies: A General Protocol

The synthesis of 4-phenylthiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the Hantzsch thiazole synthesis. While



specific reaction conditions may vary depending on the desired yield and purity, a general experimental protocol is outlined below.

Reaction: Condensation of a thioamide with an α -haloketone.

Materials:

- Thiobenzamide
- 1-chlorobutan-2-one
- Ethanol (or other suitable solvent)
- Sodium bicarbonate (or another mild base)

Procedure:

- Dissolve thiobenzamide in ethanol in a round-bottom flask.
- Add an equimolar amount of 1-chlorobutan-2-one to the solution.
- Add a mild base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.
- The reaction mixture is typically heated under reflux for several hours.
- Reaction progress can be monitored using thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 5-ethyl-4-phenylthiazole product.

This protocol is a generalized representation. For specific applications and scaled-up syntheses, optimization of reaction times, temperatures, and purification methods is recommended.[2][3]

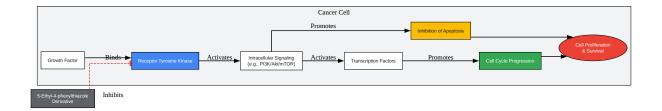
Biological Activity and Therapeutic Potential



Thiazole-containing compounds are recognized for their broad spectrum of biological activities and are integral to numerous FDA-approved pharmaceuticals.[4][5] Derivatives of 5-ethyl-4-phenylthiazole have been the subject of significant research, particularly in the context of anticancer agent development.

Studies have demonstrated that modifications to the core 5-ethyl-4-phenylthiazole scaffold can yield derivatives with potent cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Below is a diagram illustrating a common signaling pathway targeted by anticancer agents, which could be applicable to derivatives of 5-ethyl-4-phenylthiazole.



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Caption: A generalized signaling pathway often targeted by anticancer agents.

This diagram illustrates how a derivative of 5-ethyl-4-phenylthiazole could potentially exert its anticancer effects by inhibiting a receptor tyrosine kinase. This inhibition would disrupt downstream signaling cascades that are vital for cell proliferation and survival, ultimately leading to a reduction in tumor growth. The investigation of such targeted inhibitions is a key focus in the development of novel cancer therapies. [6][7][8]



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